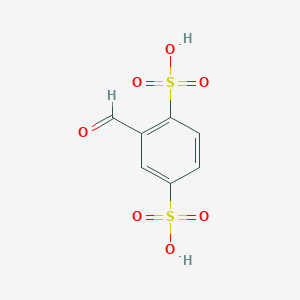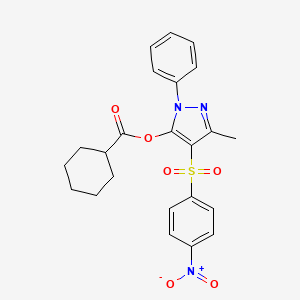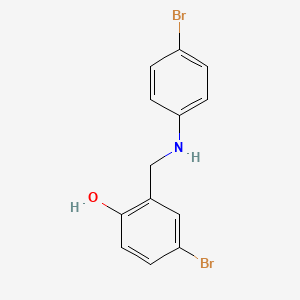![molecular formula C27H23NO4 B2532304 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid CAS No. 2416262-95-6](/img/structure/B2532304.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid” is a chemical compound with the molecular formula C27H23NO4. It is related to other compounds such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid and N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C27H23NO4. Related compounds have been characterized using techniques such as HPLC .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 425.484. It is a solid at 20°C .
Wissenschaftliche Forschungsanwendungen
Protective Group in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively used to protect hydroxy-groups in the synthesis of complex molecules, including nucleotides and peptides. Its stability under both acid- and base-labile conditions and ease of removal, without affecting other sensitive groups, makes it invaluable in multi-step organic synthesis. This role is particularly highlighted in the synthesis of an octathymidylic acid fragment, where Fmoc serves as a protective group for hydroxy functions, showcasing its broad applicability in nucleotide chemistry (Gioeli & Chattopadhyaya, 1982).
Synthesis of Lanthanide-based Coordination Polymers
Lanthanide-based coordination polymers, synthesized from derivatives including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, have been studied for their crystal structures and photophysical properties. These polymers exhibit significant potential in light harvesting and luminescence, with applications in materials science and photonic devices. The work on these polymers underscores the utility of pyridine-2-ylmethoxy benzoic acid derivatives in constructing complex, functionally diverse materials (Sivakumar et al., 2011).
Catalytic Applications in Organic Synthesis
The compound 2-(pyridine-2-ylmethylsulfanyl)benzoic acid has been utilized in creating new classes of water-soluble catalysts for the transfer hydrogenation of carbonyl compounds. This application is critical in the field of green chemistry, providing an environmentally friendly approach to reducing carbonyl compounds using glycerol as a hydrogen source. Such catalysts are pivotal in synthesizing a wide range of organic compounds, including alcohols and amines, through sustainable methodologies (Prakash et al., 2014).
Inhibitors of Cell Adhesion Processes
Fluoren-9-ylalkanoic and alkylbenzoic acids have been synthesized as inhibitors of neutrophil recruitment, showing potential as anti-inflammatory agents. These compounds target beta 2-integrins, demonstrating significant potency in inhibiting neutrophil adherence to endothelial cells. Such inhibitors have therapeutic potential in treating inflammatory diseases by preventing the excessive accumulation of leukocytes in tissues (Hamilton et al., 1995).
Fluorene-based Metal-Ion Sensing
A fluorene derivative has been developed as a sensitive and selective probe for Zn2+, demonstrating high efficiency in metal-ion sensing. This application is significant in biological imaging and sensing, where accurate detection and quantification of metal ions are critical. The probe's photophysical and photochemical properties, combined with its two-photon absorption capabilities, make it an excellent tool for advanced imaging techniques, including two-photon fluorescence microscopy (Belfield et al., 2010).
Eigenschaften
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4/c29-26(30)24-12-6-1-7-19(24)18-13-15-28(16-14-18)27(31)32-17-25-22-10-4-2-8-20(22)21-9-3-5-11-23(21)25/h1-13,25H,14-17H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRBBXPLBPJROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2532221.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)


![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2532233.png)
![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532234.png)
![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2532235.png)


![4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2532241.png)


